molecular formula C21H25N7O B2686706 N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049434-96-9

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2686706
M. Wt: 391.479
InChI Key: LCXPGCQPGYYZLS-UHFFFAOYSA-N
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Description

“N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms . Tetrazoles are known for their wide range of applications in medicinal and pharmaceutical fields .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been combined by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Discovery and Optimization of Inhibitors

Piperazine derivatives have been identified as crucial elements in the discovery and optimization of inhibitors for various enzymes. For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors showcases the importance of the triazine heterocycle for high potency and selectivity, emphasizing the critical role of phenyl group substitution in reducing clearance and enhancing oral exposure (R. Thalji et al., 2013).

Molecular Interactions with Receptors

The molecular interaction of piperazine derivatives with cannabinoid receptors highlights the significance of conformational analysis and the development of unified pharmacophore models for ligand-receptor interactions (J. Shim et al., 2002).

Synthesis of Novel Compounds for Biological Applications

Research into the synthesis of novel compounds, such as benzodifuranyl, triazines, and oxadiazepines, derived from specific cores, indicates the potential of piperazine derivatives for creating agents with anti-inflammatory and analgesic properties. This work demonstrates the methodological advances and biological relevance of these compounds in drug discovery (A. Abu‐Hashem et al., 2020).

Radiosynthesis for PET Imaging

The development of PET radiotracers, such as N-(3,4-dimethylisoxazol-5-yl)piperazine derivatives, for in vivo imaging of enzymes like fatty acid amide hydrolase, showcases the utility of piperazine compounds in advancing neuroimaging techniques and understanding brain functions (Yoko Shimoda et al., 2015).

Antibacterial and Antiviral Research

Studies on piperazine doped with febuxostat and their derivatives emphasize the antimicrobial and antiviral potentials of these compounds. The evaluation against Tobacco mosaic virus (TMV) and various microbial strains demonstrates the versatility of piperazine derivatives in combating infectious diseases (R. C. Krishna Reddy et al., 2013).

Safety And Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazoles and their derivatives have a wide range of applications in medicinal and pharmaceutical fields . Their synthesis can be approached in eco-friendly ways, which makes them a promising area for future research .

properties

IUPAC Name

N-(2-phenylethyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c29-21(22-12-11-18-7-3-1-4-8-18)27-15-13-26(14-16-27)17-20-23-24-25-28(20)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXPGCQPGYYZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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